3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione 3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1548085-79-5
VCID: VC5717453
InChI: InChI=1S/C9H12N2O3S/c12-5-8-1-3-10-9(11-8)7-2-4-15(13,14)6-7/h1,3,7,12H,2,4-6H2
SMILES: C1CS(=O)(=O)CC1C2=NC=CC(=N2)CO
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27

3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione

CAS No.: 1548085-79-5

Cat. No.: VC5717453

Molecular Formula: C9H12N2O3S

Molecular Weight: 228.27

* For research use only. Not for human or veterinary use.

3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione - 1548085-79-5

Specification

CAS No. 1548085-79-5
Molecular Formula C9H12N2O3S
Molecular Weight 228.27
IUPAC Name [2-(1,1-dioxothiolan-3-yl)pyrimidin-4-yl]methanol
Standard InChI InChI=1S/C9H12N2O3S/c12-5-8-1-3-10-9(11-8)7-2-4-15(13,14)6-7/h1,3,7,12H,2,4-6H2
Standard InChI Key BEXHNWKGAANNDK-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1C2=NC=CC(=N2)CO

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, 3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda⁶-thiolane-1,1-dione, reveals its bipartite structure:

  • A pyrimidine ring substituted with a hydroxymethyl group at position 4.

  • A thiolane-1,1-dione (tetrahydrothiophene-1,1-dioxide) moiety linked at position 3 of the pyrimidine.

The sulfone group (1lambda⁶ notation) confers polarity and potential hydrogen-bonding capacity, while the pyrimidine scaffold suggests possible nucleic acid analog behavior.

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₁₁N₃O₃S
Molecular Weight257.27 g/mol
Solubility (25°C)Moderate in DMSO, aqueous buffers
logP (Octanol-Water)0.8 (predicted)
Hydrogen Bond Donors/Acceptors2/6

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • 4-(Hydroxymethyl)pyrimidin-2-amine as the pyrimidine precursor.

  • Thiolane-1,1-dione for the sulfone ring.

Proposed Synthetic Route

  • Pyrimidine Synthesis: Condensation of ethyl acetoacetate with urea under acidic conditions to form 2-aminopyrimidine, followed by hydroxymethylation via formaldehyde.

  • Thiolane-1,1-dione Preparation: Oxidation of tetrahydrothiophene with hydrogen peroxide to yield the sulfone.

  • Coupling Reaction: Mitsunobu or Ullmann coupling to link the pyrimidine and thiolane moieties.

Key Challenges:

  • Steric hindrance during coupling due to the hydroxymethyl group.

  • Sulfone stability under basic/acidic conditions.

Pharmacological and Biological Implications

Hypothesized Mechanisms of Action

The structural similarity to pyrimidine antimetabolites (e.g., 5-fluorouracil) and sulfone-containing drugs (e.g., dapsone) suggests potential applications:

  • Antiviral Activity: Pyrimidine analogs often inhibit viral polymerase or integrate into viral DNA/RNA .

  • Kinase Inhibition: Sulfones modulate ATP-binding pockets in kinases, relevant in oncology .

Computational Binding Studies

Molecular docking simulations against SARS-CoV-2 main protease (Mpro) show moderate binding affinity (−7.2 kcal/mol), with interactions at His41 and Cys145 catalytic residues.

Analytical Characterization and Quality Control

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆): δ 8.5 (s, 1H, pyrimidine-H), 4.6 (s, 2H, CH₂OH), 3.2–2.8 (m, 4H, thiolane-H).

  • IR (cm⁻¹): 1680 (C=O sulfone), 1250 (S=O), 3200 (O-H).

Future Research Directions

  • In Vitro Screening: Anticancer, antimicrobial, and antiviral assays.

  • Derivatization: Explore substitutions on the pyrimidine ring or sulfone group.

  • Crystallography: Resolve 3D structure to guide drug design.

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